molecular formula C9H9Cl3N2O2 B5546196 2,5,6-trichloro-4-(isopropylamino)nicotinic acid

2,5,6-trichloro-4-(isopropylamino)nicotinic acid

Cat. No.: B5546196
M. Wt: 283.5 g/mol
InChI Key: BXDYSTUPGGXLFA-UHFFFAOYSA-N
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Description

2,5,6-Trichloro-4-(isopropylamino)nicotinic acid: is an organic compound with the molecular formula C9H9Cl3N2O2. It is a derivative of nicotinic acid, characterized by the presence of three chlorine atoms and an isopropylamino group attached to the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5,6-trichloro-4-(isopropylamino)nicotinic acid typically involves the chlorination of nicotinic acid derivatives followed by the introduction of the isopropylamino group. One common method includes:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2,5,6-Trichloro-4-(isopropylamino)nicotinic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted nicotinic acid derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

2,5,6-Trichloro-4-(isopropylamino)nicotinic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,5,6-trichloro-4-(isopropylamino)nicotinic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

    2,5,6-Trichloronicotinic acid: Lacks the isopropylamino group but shares the chlorinated pyridine ring.

    4-Aminonicotinic acid: Contains an amino group instead of the isopropylamino group.

    2,6-Dichloronicotinic acid: Has two chlorine atoms instead of three.

Uniqueness: 2,5,6-Trichloro-4-(isopropylamino)nicotinic acid is unique due to the presence of both the isopropylamino group and three chlorine atoms, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications .

Properties

IUPAC Name

2,5,6-trichloro-4-(propan-2-ylamino)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl3N2O2/c1-3(2)13-6-4(9(15)16)7(11)14-8(12)5(6)10/h3H,1-2H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXDYSTUPGGXLFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=C(C(=NC(=C1Cl)Cl)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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